molecular formula C19H18ClNO B1438483 2'-Benzyloxy[1,1-biphenyl]-2-amine hydrochloride CAS No. 1170524-29-4

2'-Benzyloxy[1,1-biphenyl]-2-amine hydrochloride

Cat. No.: B1438483
CAS No.: 1170524-29-4
M. Wt: 311.8 g/mol
InChI Key: WSQRJJBWVIZBMX-UHFFFAOYSA-N
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Description

2-Benzyloxy[1,1-biphenyl]-2-amine hydrochloride, also known as BBAH, is an organic compound used in scientific research and lab experiments. BBAH is a white crystalline powder that is soluble in water and ethanol. It is a chiral compound and has a molecular weight of 382.9 g/mol. BBAH has a melting point of 178-180°C and a boiling point of 329-331°C.

Scientific Research Applications

Antimicrobial Activity

The compound exhibits potential antimicrobial activity. A study synthesized various derivatives of 4-biphenyl-4-(2H)-phthalazin-1-one, structurally related to 2'-Benzyloxy[1,1-biphenyl]-2-amine hydrochloride. Some of these derivatives showed antimicrobial activity, indicating the compound's potential for developing antimicrobial agents (Abubshait et al., 2011).

Anticoccidial and Antimicrobial Activity

Compounds structurally similar to this compound were synthesized and tested for their anticoccidial and antimicrobial activities. The study found that certain derivatives exhibited significant activity as coccidiostats, providing protection against Eimeria tenella when administered to chickens (Georgiadis, 1976).

Synthesis of Benzoxaboroles

A study on the reactivity of 2-formylphenylboronic acid with secondary amines, including compounds structurally related to this compound, resulted in the synthesis of 3-amino-substituted benzoxaboroles. This highlights the compound's utility in synthesizing heterocyclic compounds with potential pharmacological applications (Adamczyk-Woźniak et al., 2010).

Radical Arylation Reactions

The compound has been used in biphasic radical arylation reactions with arylhydrazine hydrochlorides and dioxygen from air. This method provides a mild and metal-free access to substituted 2-aminobiphenyls, demonstrating the compound's relevance in synthetic organic chemistry (Hofmann et al., 2014).

Security Ink Application

A novel V-shaped molecule, structurally related to this compound, was synthesized and demonstrated potential for use as a security ink. The molecule exhibited morphology-dependent fluorochromism in highly contrasted colors induced by mechanical force or surrounding pH stimuli (Lu & Xia, 2016).

Properties

IUPAC Name

2-(2-phenylmethoxyphenyl)aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO.ClH/c20-18-12-6-4-10-16(18)17-11-5-7-13-19(17)21-14-15-8-2-1-3-9-15;/h1-13H,14,20H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSQRJJBWVIZBMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2C3=CC=CC=C3N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70657383
Record name 2'-(Benzyloxy)[1,1'-biphenyl]-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70657383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1170524-29-4
Record name 2'-(Benzyloxy)[1,1'-biphenyl]-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70657383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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